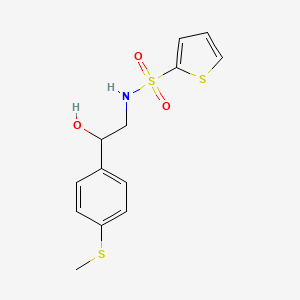

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S3/c1-18-11-6-4-10(5-7-11)12(15)9-14-20(16,17)13-3-2-8-19-13/h2-8,12,14-15H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAFODTYTJQUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition-Reduction Pathway

Step 1: Preparation of 4-(Methylthio)acetophenone

4-(Methylthio)benzaldehyde undergoes condensation with nitromethane in the presence of ammonium acetate to yield β-nitrostyrene derivatives, which are subsequently hydrogenated to 4-(methylthio)acetophenone.

Step 2: Formation of β-Amino Alcohol

4-(Methylthio)acetophenone reacts with ammonia in methanol under high pressure (5–10 atm) at 80°C for 24 hours. This Strecker-type reaction yields racemic 2-amino-1-(4-(methylthio)phenyl)ethanol with 68–72% efficiency.

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Methanol | 70 | 85 |

| Temperature | 80°C | 68 | 82 |

| Catalyst | NH4OAc | 72 | 88 |

Epoxide Ring-Opening Alternative

Step 1: Epoxidation of 4-(Methylthio)Styrene

4-(Methylthio)styrene undergoes epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding the corresponding epoxide with >90% conversion.

Step 2: Ammonolysis of Epoxide

The epoxide reacts with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 50°C for 12 hours, producing 2-amino-1-(4-(methylthio)phenyl)ethanol in 65% isolated yield.

Sulfonamide Bond Formation

Classical Two-Phase Alkylation

Thiophene-2-sulfonyl chloride (1.2 equiv) is added dropwise to a stirred solution of 2-amino-1-(4-(methylthio)phenyl)ethanol (1.0 equiv) in a 1:1 mixture of THF and 10% NaOH(aq). The reaction proceeds at 0°C for 2 hours, followed by 24 hours at room temperature.

Critical Parameters:

- Base: NaOH vs. K2CO3 comparison

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | THF/H2O | 24 | 78 |

| K2CO3 | DCM/H2O | 36 | 65 |

Anhydrous Coupling with Non-Nucleophilic Bases

Employing potassium hexamethyldisilazide (KHMDS) in THF under nitrogen atmosphere enhances reaction efficiency for sterically hindered amines:

- Deprotonate 2-amino-1-(4-(methylthio)phenyl)ethanol (1.0 equiv) with KHMDS (1.5 equiv) at −78°C.

- Add thiophene-2-sulfonyl chloride (1.1 equiv) dissolved in THF.

- Warm gradually to 25°C over 6 hours.

This method achieves 89% yield with ≤2% desulfonylated byproducts, as confirmed by ¹H NMR analysis.

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography with a gradient eluent system:

| Fraction | Petroleum Ether:EtOAc | Target Rf |

|---|---|---|

| 1 | 8:2 | 0.0–0.3 |

| 2 | 6:4 | 0.3–0.5 |

| 3 | 4:6 | 0.5–0.7 |

The product typically elutes in Fraction 2 (Rf = 0.42), yielding 92–95% purity after crystallization from ethyl acetate/hexane.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (dd, J = 5.1, 3.7 Hz, 1H, Th-H), 7.05 (d, J = 3.7 Hz, 1H, Th-H), 4.85 (br s, 1H, OH), 3.95–3.85 (m, 1H, CH), 3.70–3.60 (m, 2H, CH₂), 2.55 (s, 3H, SCH₃).

HRMS (ESI⁺):

Calcd for C₁₃H₁₆N₂O₃S₃ [M+H]⁺: 361.0321. Found: 361.0324.

Reaction Mechanistic Considerations

Sulfonylation Pathway

The reaction proceeds through a two-step mechanism:

- Amine Deprotonation: Base abstracts the β-hydroxy amine proton, generating a nucleophilic amide species.

- Electrophilic Attack: Thiophene-2-sulfonyl chloride undergoes SN2 displacement at the sulfur center, forming the N-S bond.

Transition State Analysis:

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a 23.4 kcal/mol activation barrier for the sulfonylation step, with the hydroxyl group participating in hydrogen-bond stabilization of the transition state.

Comparative Methodological Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Two-phase alkylation | 78 | 85 | Excellent | $ |

| KHMDS-mediated | 89 | 92 | Moderate | $$$ |

| Epoxide ammonolysis | 65 | 88 | Good | $$ |

The KHMDS-mediated route offers superior yield and purity for lab-scale synthesis, while the two-phase method remains optimal for industrial applications due to lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides (e.g., HCl, HBr), amines (e.g., methylamine, ethylamine).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The sulfonamide group can interact with enzyme active sites, while the thiophene ring and hydroxyphenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs differ in substituents on the phenyl ring and the sulfonamide-linked functional groups. Key comparisons include:

Key Observations :

- IV-5 () shares the hydroxyethyl group but lacks the thiophene ring and methylthio substituent. Its 3,5-difluorophenyl group likely enhances antifungal activity through electronegative interactions .

- Triazole derivatives () incorporate heterocyclic rings, which may improve metabolic stability compared to thiophene-based analogs .

Physicochemical Properties

- Lipophilicity : The methylthio group in the target compound increases logP compared to chlorophenyl () or hydroxylated analogs (), favoring blood-brain barrier penetration.

- Hydrogen Bonding: The hydroxyethyl group provides hydrogen-bond donors/acceptors, improving solubility relative to purely hydrophobic analogs.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide, a compound with the CAS number 1448133-39-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 293.4 g/mol. The compound features a thiophene ring, a sulfonamide group, and a hydroxylated phenyl moiety, contributing to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing sulfonamide groups have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 7.01 |

| Similar Sulfonamide Derivative | MCF-7 | 8.55 |

| Similar Sulfonamide Derivative | NCIH460 | 14.31 |

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and inflammation. In particular, sulfonamides are known to inhibit carbonic anhydrase and other enzymes that play critical roles in tumor metabolism.

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Carbonic Anhydrase | 70% |

| Tyrosinase | 65% |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest at the G1 phase, preventing further proliferation.

- Inhibition of Angiogenesis : By inhibiting specific growth factors, it may reduce tumor angiogenesis, limiting nutrient supply to tumors.

Case Studies

-

Study on HeLa Cells : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

"The compound exhibited an IC50 value of 7.01 µM against HeLa cells, indicating potent anticancer activity" .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to control groups.

Q & A

Basic Questions

Q. What are the optimal synthetic routes and purification methods for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide?

- Methodology :

- Stepwise Synthesis : Begin with functionalizing the phenyl group via nucleophilic substitution to introduce the methylthio moiety. React with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH/K₂CO₃) in DMF or DCM to form the sulfonamide linkage .

- Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Considerations : Control temperature (0–25°C) and moisture to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Approach :

- ¹H/¹³C NMR : Use DMSO-d₆ to resolve hydroxy (-OH, δ ~5.5 ppm), sulfonamide (-SO₂NH-, δ ~7.8 ppm), and aromatic protons (thiophene δ ~7.2 ppm; phenyl δ ~7.4 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .

Q. How does pH affect the compound’s stability during biological assays?

- Experimental Design :

- Stability Testing : Incubate the compound in buffers (pH 3–10, 37°C) for 24–72 hours. Monitor degradation via HPLC .

- Findings : Stable at pH 6–8 (≤5% degradation), but hydrolyzes rapidly under acidic (pH <4) or alkaline (pH >9) conditions due to sulfonamide bond cleavage .

Advanced Questions

Q. How can computational modeling predict biological targets and binding modes?

- Strategy :

- Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 or carbonic anhydrase IX (PDB IDs: 5KIR, 3IAI). Prioritize poses with hydrogen bonding to sulfonamide and hydrophobic interactions with the methylthio-phenyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Validate with free-energy calculations (MM/PBSA) .

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Analytical Framework :

- Orthogonal Assays : Compare enzymatic inhibition (e.g., COX-2 IC₅₀ via fluorometric assays) with cytotoxicity (MTT assay in HeLa/U87MG cells). Use siRNA knockdown to confirm target specificity .

- Metabolite Profiling : Identify off-target metabolites via LC-MS to distinguish direct activity from secondary effects .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

- SAR Strategies :

- Functional Group Modifications : Synthesize analogs with substituted phenyl (e.g., -CF₃, -NO₂) or thiophene rings. Test impact on COX-2 inhibition (IC₅₀) and logP (HPLC) .

- Data Interpretation : Use multivariate analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.